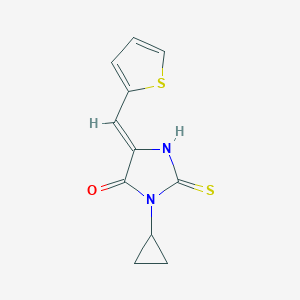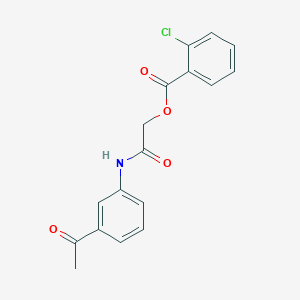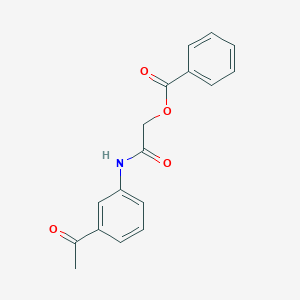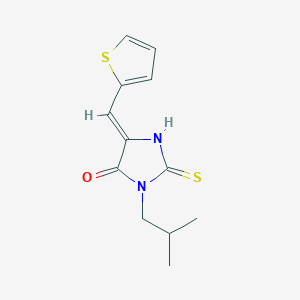
3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone, also known as CTI, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. The molecule possesses a unique structure that allows it to interact with various biological targets, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone involves its interaction with various biological targets, including DNA, RNA, and proteins. 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone is able to bind to DNA and RNA, leading to their damage and ultimately inducing apoptosis in cancer cells. Additionally, 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone is able to inhibit the activity of certain proteins involved in cell growth and proliferation, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone has been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases. Additionally, 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone is its high purity and yield, which makes it suitable for use in lab experiments. Additionally, 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone has been extensively studied for its anti-cancer properties, making it a well-established research tool. However, one limitation of 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone. One area of interest is the development of 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone-based drugs for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone and its potential use in other disease states. Finally, the development of more efficient and cost-effective synthesis methods for 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone may further facilitate its use in research and drug development.
Synthesemethoden
The synthesis of 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone involves the reaction of cyclopropyl isothiocyanate with 2-thiophenecarboxaldehyde in the presence of a base. The resulting product is then treated with imidazole to form the final compound. The synthesis of 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone has been optimized to produce high yields and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone has been extensively studied for its potential use as an anti-cancer agent. Research has shown that 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone is able to induce apoptosis in cancer cells, leading to their death. Additionally, 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
(5Z)-3-cyclopropyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS2/c14-10-9(6-8-2-1-5-16-8)12-11(15)13(10)7-3-4-7/h1-2,5-7H,3-4H2,(H,12,15)/b9-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLMBIRRZVHDPF-TWGQIWQCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C(=CC3=CC=CS3)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2C(=O)/C(=C/C3=CC=CS3)/NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Acetylanilino)-2-oxoethyl] 2-chlorobenzoate](/img/structure/B475987.png)


![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B476084.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B476085.png)
![2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B476100.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B476168.png)
![N-(2,6-dimethylphenyl)-2-[[4-ethyl-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B476174.png)
![4-[4-Chloro-3-(morpholine-4-sulfonyl)-benzoyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B476234.png)


![N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-3-phenyl-acrylamide](/img/structure/B476334.png)
![(2E)-N-(5-{[(2-fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide](/img/structure/B476339.png)